5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a complex organic compound characterized by its bromine and thiophene groups
Preparation Methods
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its bromine and thiophene groups make it a versatile building block for creating new compounds with diverse functionalities.
Biology: In biological research, 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide has been studied for its potential bioactive properties. It may exhibit biological activities such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its unique structure may contribute to the design of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and thiophene groups play a crucial role in its binding affinity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Bromothianaphthene
5-Bromofuran-2-carboxamide
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide
Uniqueness: 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide stands out due to its unique combination of bromine and thiophene groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c13-11-2-1-10(17-11)12(16)14-5-3-9(15)8-4-6-18-7-8/h1-2,4,6-7,9,15H,3,5H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVSYCBLRHPKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNC(=O)C2=CC=C(O2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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